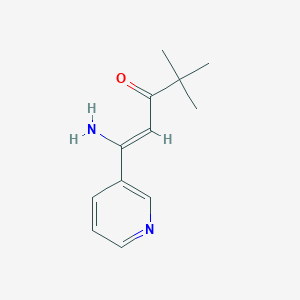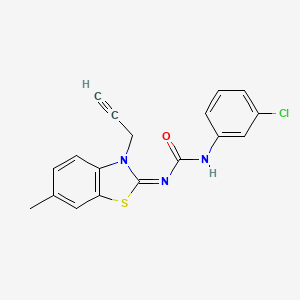![molecular formula C19H21FN2O2 B5602199 7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide](/img/structure/B5602199.png)
7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C19H21FN2O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.15870608 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Quinoline derivatives have been designed and synthesized for potent antibacterial activities against a range of respiratory pathogens. For instance, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have demonstrated potent in vitro antibacterial activity against gram-positive and gram-negative bacteria, including multidrug-resistant and quinolone-resistant strains. These compounds also showed excellent in vivo activity against experimental murine pneumonia models due to multidrug-resistant Streptococcus pneumoniae, along with favorable toxicological and pharmacokinetic profiles (Odagiri et al., 2013).
Antimycobacterial Agents
Research on quinoline derivatives has extended into antimycobacterial agents. A study on 6-fluoro/nitro-4-oxo-7-(sub)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids revealed that some compounds exhibit potent in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis H37Rv, multidrug-resistant M. tuberculosis, and Mycobacterium smegmatis. These compounds were also evaluated for their ability to inhibit the supercoiling activity of DNA gyrase from M. smegmatis, identifying specific derivatives as significantly more potent than isoniazid against both MTB and MDR-TB (Murugesan et al., 2008).
Anticancer Agents
Quinoline derivatives have been synthesized and evaluated for cytotoxic activity against various carcinoma cell lines, demonstrating significant anticancer activity. Microwave irradiated synthesis of 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives has shown advantages in reaction time and yield. Compounds exhibited potent anticancer effects, with some surpassing the potency of doxorubicin against specific cancer cell lines. Apoptotic DNA fragmentation and docking studies suggested these compounds as promising leads for novel anticancer agents targeting hTopoIIα inhibitors (Bhatt et al., 2015).
Immunomodulatory Agents
In the search for vaccine adjuvants, certain quinoline-2-carboxamide derivatives have been identified as Toll-like receptor 2 (TLR2) agonists. Structure-activity relationship studies led to analogues that induce chemokines and cytokines in a TLR2-dependent manner, providing new leads for the development of vaccine adjuvants (Hu et al., 2018).
Propiedades
IUPAC Name |
7-fluoro-2-methyl-N-(1-oxaspiro[4.4]nonan-3-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-12-8-16(15-5-4-13(20)9-17(15)21-12)18(23)22-14-10-19(24-11-14)6-2-3-7-19/h4-5,8-9,14H,2-3,6-7,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMOCIPSMHCOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)NC3CC4(CCCC4)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
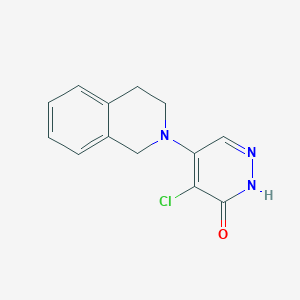
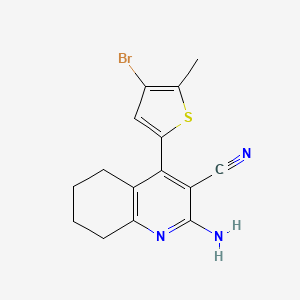
![2-(NAPHTHALEN-1-YL)-N'-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5602149.png)
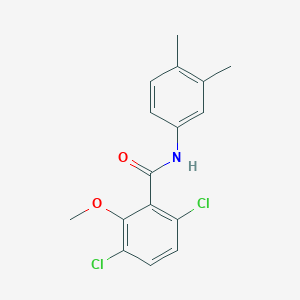
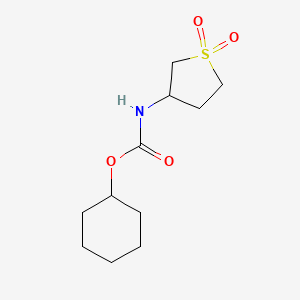
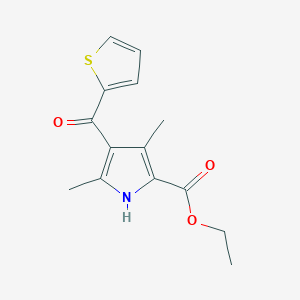
![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5602178.png)
![(NE)-N-[[3-chloro-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5602182.png)
![2,7,8-TRIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL](/img/structure/B5602189.png)

![4-(4-methoxyanilino)-N-[(E)-(3-methoxyphenyl)methylideneamino]butanamide](/img/structure/B5602214.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5602219.png)
